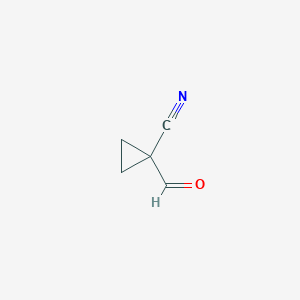![molecular formula C14H19N3O2 B1441317 N-(tert-butil) N-etilcarbamoil-[ciano(piridin-3-il)metil] CAS No. 1303889-77-1](/img/structure/B1441317.png)
N-(tert-butil) N-etilcarbamoil-[ciano(piridin-3-il)metil]
Descripción general
Descripción
The compound is a derivative of tert-butyl carbamate (Boc) compounds . Boc compounds are often used as protective groups for amines in organic synthesis . They are known for their stability and ease of removal .
Synthesis Analysis
While specific synthesis methods for “tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate” were not found, tert-butyl carbamates can generally be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .Chemical Reactions Analysis
Tert-butyl carbamates are known to be chemoselective reagents for aromatic and aliphatic amines . They can undergo a variety of reactions, including chemoselective tert-butoxycarbonylation .Aplicaciones Científicas De Investigación
N-tert-butoxicarbonilación quimioselectiva
Este compuesto sirve como un reactivo de N-tert-butoxicarbonilación quimioselectivo y verde para aminas aromáticas y alifáticas. Es eficaz y quimioselectivo, ofreciendo un alto rendimiento en condiciones suaves y respetuosas con el medio ambiente. La reacción es rápida, se completa en una hora, y el portador de Boc es fácilmente reciclable, mostrando un gran potencial para la producción industrial .
Actividad antiproliferativa
Los derivados de piridina de este compuesto se han sintetizado y evaluado para su actividad antitumoral. Algunos derivados, específicamente el 2-oxo-1,2-dihidropiridina-3-carbonitrilo, han mostrado una prometedora actividad antitumoral contra líneas celulares de carcinoma hepático (HEPG2), lo que indica un potencial como nuevos agentes anticancerígenos .
Síntesis de derivados de piridina
El compuesto está involucrado en la síntesis de diversos derivados de piridina. Se ha informado que estos derivados poseen una amplia gama de actividades farmacológicas, incluyendo propiedades antihipertensivas, antiinflamatorias, analgésicas, cardiotónicas, antimicrobianas y anticancerígenas .
Bioisósteros de α-tertiofeno
Como bioisósteros de α-tertiofeno, que es un inhibidor de la proteína quinasa C, estos derivados de piridina muestran una significativa actividad biológica. Se están investigando por su potencial en el tratamiento del cáncer debido a su capacidad de inhibir las topoisomerasas y los efectos citotóxicos en las células cancerosas .
Formación de complejos metálicos
La capacidad de la α-terpiridina, un compuesto relacionado, de formar complejos metálicos ha llevado a la exploración de los derivados de piridina como agentes antitumorales. Esto sugiere que el N-(tert-butil) N-etilcarbamoil-[ciano(piridin-3-il)metil] también podría usarse para formar complejos metálicos con aplicaciones potenciales en la terapia del cáncer .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-17(13(18)19-14(2,3)4)12(9-15)11-7-6-8-16-10-11/h6-8,10,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUPCQZSGECCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C#N)C1=CN=CC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141414 | |
| Record name | Carbamic acid, N-(cyano-3-pyridinylmethyl)-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303889-77-1 | |
| Record name | Carbamic acid, N-(cyano-3-pyridinylmethyl)-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303889-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(cyano-3-pyridinylmethyl)-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)
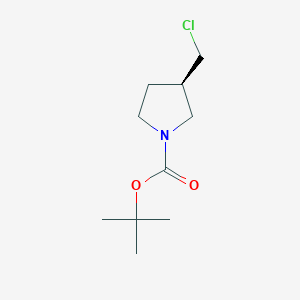
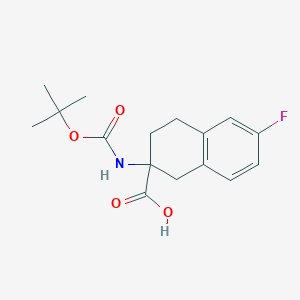

![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)
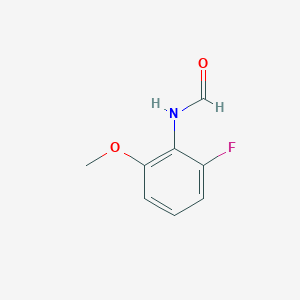
![2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole](/img/structure/B1441245.png)
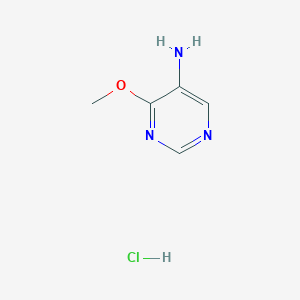

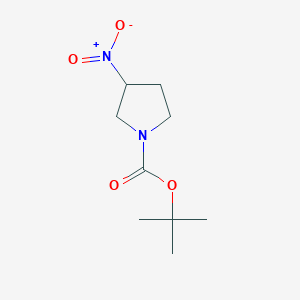

![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)
![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)
